molecular formula C22H19NO5 B067441 Fmoc-L-2-Furylalanine CAS No. 159611-02-6

Fmoc-L-2-Furylalanine

Cat. No. B067441
CAS RN: 159611-02-6
M. Wt: 377.4 g/mol
InChI Key: AJXDCHXGNUFBRC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-2-Furylalanine is a chemical compound with the molecular formula C22H19NO5 . It is a white to off-white powder .


Synthesis Analysis

Fmoc-L-2-Furylalanine can be synthesized from 2-Furanpropanoic acid, α-amino-, methyl ester, (αS)- and 9-Fluorenylmethyl chloroformate . Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .


Molecular Structure Analysis

The molecular structure of Fmoc-L-2-Furylalanine can be found in various chemical databases . The molecular weight of Fmoc-L-2-Furylalanine is 377.4 g/mol .


Chemical Reactions Analysis

Fmoc SPPS is easy to automate because there is no need for corrosive TFA in the synthetic cycles and because deprotection released a fluorene group with strong UV absorption properties that gave a useful indicator of synthesis success . The most serious side reaction during Fmoc chemistry is aspartimide formation .


Physical And Chemical Properties Analysis

Fmoc-L-2-Furylalanine is a white to off-white powder . The molecular weight of Fmoc-L-2-Furylalanine is 377.4 g/mol .

Scientific Research Applications

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .

Mechanism of Action

Target of Action

Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, Fmoc-L-2-Furylalanine likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.

Biochemical Pathways

Amino acids and their derivatives, like Fmoc-L-2-Furylalanine, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Fmoc-L-2-Furylalanine may be involved in various biochemical pathways related to energy metabolism and stress response.

Result of Action

It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXDCHXGNUFBRC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370317
Record name Fmoc-L-2-Furylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-Furylalanine

CAS RN

159611-02-6
Record name Fmoc-L-2-Furylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-furylalanine
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